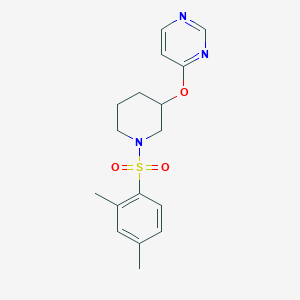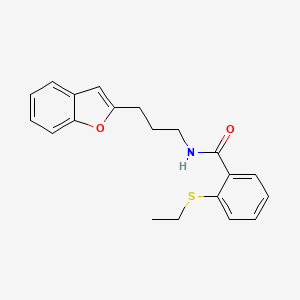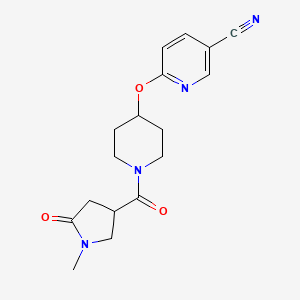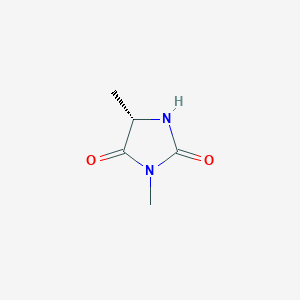
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine receptors in various biological processes.
Wirkmechanismus
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine selectively binds to the adenosine A1 receptor and blocks its activity. This receptor is involved in various physiological processes such as the regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine can affect these processes and lead to various biological effects.
Biochemical and Physiological Effects:
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has been shown to have various biochemical and physiological effects. For example, it can reduce heart rate and blood pressure, inhibit the release of neurotransmitters such as dopamine and acetylcholine, and reduce inflammation. (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has also been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more precise studies. However, one limitation is that it can have off-target effects on other adenosine receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine. One area of interest is the role of adenosine receptors in cancer and the potential use of (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine as a cancer treatment. Another area of interest is the development of more selective adenosine receptor antagonists that can be used in specific biological processes. Additionally, the use of (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine in combination with other drugs or therapies is an area of potential research.
Synthesemethoden
The synthesis of (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine involves the reaction between 2,2-dimethylcyclopropylamine and 2-bromo-1-phenylethanol, followed by a series of chemical reactions. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has been used in various scientific research studies to investigate the role of adenosine receptors in different biological processes. For example, it has been used to study the effects of adenosine on the cardiovascular system, brain function, and inflammation. (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has also been used in studies related to cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(1R)-1-(2,2-dimethyl-1-phenylcyclopropyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)13(9-12(13,2)3)11-7-5-4-6-8-11/h4-8,10H,9,14H2,1-3H3/t10-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJACCBXKOMPPB-VUUHIHSGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)





![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)

